7-Bromo-3-methyl-1H-indole
Description
Historical Context and Significance of the Indole (B1671886) Nucleus in Organic Chemistry
The story of indole chemistry is intrinsically linked to the study of the dye indigo. chemeurope.comwikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. chemeurope.comwikipedia.org He later proposed the now-accepted bicyclic structure, which consists of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. chemeurope.com This aromatic heterocyclic structure is not merely a chemical curiosity; it is a recurring motif in a multitude of biologically significant molecules. chemeurope.compurkh.com
The indole nucleus is a fundamental component of the essential amino acid tryptophan, and by extension, it is found in many proteins. purkh.comcreative-proteomics.com It also forms the structural basis for a wide range of alkaloids, neurotransmitters like serotonin (B10506), and the hormone melatonin, which regulates sleep. chemeurope.comnih.gov The discovery of the indole core in these vital natural products, along with plant hormones such as auxin (indole-3-acetic acid), spurred a renaissance in indole chemistry in the 1930s. chemeurope.comwikipedia.org This interest has not waned, and indole and its derivatives continue to be a fertile ground for research in organic and medicinal chemistry. chemeurope.compurkh.com
Overview of Brominated Indoles in Synthetic and Medicinal Chemistry
The introduction of a bromine atom onto the indole ring system, creating brominated indoles, significantly expands the chemical and biological diversity of this class of compounds. fiveable.me These halogenated derivatives are valuable intermediates in organic synthesis and often exhibit a range of biological activities. fiveable.me Brominated indoles have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. fiveable.menih.gov
Many marine organisms are a rich source of brominated indole alkaloids, some of which have demonstrated potent biological effects. nih.govacs.org The bromine substituent can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a key feature in the design of new therapeutic agents. fiveable.mesmolecule.com For instance, brominated indoles are used in the development of drugs targeting the serotonin receptor. fiveable.me
Positioning of 7-Bromo-3-methyl-1H-indole within the Indole Chemical Space
This compound is a specific substituted indole that features a bromine atom at the 7-position of the benzene ring and a methyl group at the 3-position of the pyrrole ring. This particular arrangement of substituents defines its unique chemical properties and reactivity. The presence of the bromine atom at the 7-position makes it a valuable precursor for further functionalization through various cross-coupling reactions. The methyl group at the 3-position, a common substitution pattern, can influence the electronic properties and steric environment of the molecule.
This compound serves as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. fiveable.me Its structural features place it within a class of compounds that are of significant interest for the development of new pharmaceuticals and functional materials.
Physicochemical Properties of this compound
The fundamental physical and chemical characteristics of this compound are crucial for its application in synthesis and materials science. Below is a table summarizing its key properties.
| Property | Value |
| CAS Number | 853355-96-1 chemsrc.comsigmaaldrich.comsynquestlabs.combldpharm.com |
| Molecular Formula | C₉H₈BrN sigmaaldrich.comsynquestlabs.com |
| Molecular Weight | 210.07 g/mol synquestlabs.com |
| Appearance | Not explicitly stated, but indoles are typically solids at room temperature. chemeurope.com |
| Melting Point | Not specified in the provided results. |
| Boiling Point | Not specified in the provided results. |
| Solubility | Likely soluble in common organic solvents. Indole itself is soluble in hot water. wikipedia.org |
Synthesis and Characterization
The synthesis of this compound can be achieved through various established methods in organic chemistry. A common strategy involves the Fischer indole synthesis, a reliable method for preparing substituted indoles developed by Emil Fischer in 1883. chemeurope.comwikipedia.org This method would typically involve the reaction of a (2-bromophenyl)hydrazine with propanal or acetone.
Alternatively, direct bromination of 3-methyl-1H-indole could be employed, although this may lead to a mixture of isomers requiring separation. More controlled and regioselective methods are often preferred to ensure the desired 7-bromo substitution pattern.
Characterization of this compound would rely on standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the positions of the bromine and methyl substituents on the indole ring.
Mass Spectrometry (MS): This technique would verify the molecular weight of the compound.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond and the aromatic C-H and C=C bonds.
Chemical Reactivity and Derivatization
The reactivity of this compound is influenced by both the indole nucleus and its substituents. The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position, though this position is blocked by the methyl group in this case. chemeurope.com
The bromine atom at the 7-position is a key functional handle for further chemical transformations. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions allow for the introduction of a wide range of substituents at the 7-position, enabling the synthesis of a diverse library of derivatives for further investigation. The nitrogen atom of the indole ring can also be alkylated or acylated.
Applications in Research and Development
Medicinal Chemistry
Substituted indoles are a cornerstone of medicinal chemistry, forming the scaffold for numerous drugs. purkh.comnih.gov While specific research on the biological activity of this compound is not extensively detailed in the provided search results, its structural motifs are present in compounds with known pharmacological properties. Brominated indoles, in general, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. fiveable.menih.gov The 7-bromo-3-methyl-indole scaffold could serve as a starting point for the synthesis of novel compounds to be screened for various biological activities, including as protein kinase inhibitors. mdpi.comnih.gov
Materials Science
The unique electronic and optical properties of indole derivatives make them attractive for applications in materials science. fiveable.me The ability to functionalize the 7-position of this compound allows for the tuning of its electronic properties. This could lead to the development of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOFIYUZHKOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853355-96-1 | |
| Record name | 7-BROMO-3-METHYL-1H-INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 7 Bromo 3 Methyl 1h Indole and Its Precursors
Classical and Modern Synthetic Approaches
The construction of the 7-Bromo-3-methyl-1H-indole scaffold can be achieved through a variety of synthetic strategies. These methods offer different levels of efficiency, regioselectivity, and functional group tolerance, providing chemists with a versatile toolkit for accessing this and related indole (B1671886) derivatives.
Fischer Indolization and its Adaptations for 7-Bromination
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis. wikipedia.orgbyjus.com This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of this compound, the process would typically start with (2-bromophenyl)hydrazine and propanal or acetone.
The mechanism proceeds through several key steps:
Formation of the phenylhydrazone from the reaction of (2-bromophenyl)hydrazine with a suitable ketone or aldehyde. byjus.comalfa-chemistry.com
Tautomerization of the hydrazone to an enamine intermediate. alfa-chemistry.com
A acs.orgacs.org-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step. byjus.comalfa-chemistry.com
Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring. byjus.comalfa-chemistry.com
A critical consideration in the Fischer indolization of substituted phenylhydrazines is regioselectivity. When an ortho-substituted phenylhydrazine, such as (2-bromophenyl)hydrazine, is used, the substituent directs the cyclization to the C7 position of the indole. youtube.com This is because the ortho-substituent blocks one of the potential cyclization sites. youtube.com However, the presence of electron-withdrawing groups on the phenylhydrazine can hinder the reaction. youtube.com Despite its age, the Fischer indole synthesis continues to be a widely used and powerful method for the preparation of a diverse range of indole derivatives. rsc.orgnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product |
| (2-bromophenyl)hydrazine | Propanal | Acid (e.g., H₂SO₄, PPA) | This compound |
| (2-bromophenyl)hydrazine | Acetone | Acid (e.g., ZnCl₂) | 7-Bromo-2,3-dimethyl-1H-indole |
Palladium-Catalyzed Coupling Reactions in Indole Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to indole synthesis provides a powerful alternative to classical methods. These reactions offer high efficiency and functional group tolerance for the formation of C-C and C-N bonds.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgharvard.edu In the context of this compound synthesis, this reaction can be used to introduce the methyl group at the C3 position or to further functionalize the bromo-substituted ring.
A general approach could involve the synthesis of a 7-bromoindole (B1273607) core, followed by a Suzuki-Miyaura coupling with a methylboronic acid derivative to install the C3-methyl group. Alternatively, a pre-functionalized bromo-aniline could undergo cyclization followed by a cross-coupling reaction. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govresearchgate.net
| Substrate | Coupling Partner | Catalyst System | Product |
| 7-Bromo-3-iodo-1H-indole | Methylboronic acid | Pd catalyst, ligand, base | This compound |
| 3-Methyl-7-triflyloxy-1H-indole | Arylboronic acid | Pd catalyst, ligand, base | 7-Aryl-3-methyl-1H-indole |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction is particularly useful for the derivatization of the indole core. For instance, this compound can be further functionalized at the C7 position via a Heck coupling with various alkenes to introduce new carbon-carbon bonds. researchgate.net
The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. The regioselectivity and stereoselectivity of the Heck reaction are often influenced by the nature of the substrates and the reaction conditions.
| Substrate | Alkene | Catalyst System | Product |
| This compound | Methyl acrylate | Pd(OAc)₂, PPh₃, base | Methyl (E)-3-(3-methyl-1H-indol-7-yl)acrylate |
| This compound | Styrene | Pd catalyst, ligand, base | 7-((E)-2-phenylethenyl)-3-methyl-1H-indole |
Directed C-H Activation Strategies for Selective Functionalization
Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles, including indoles. nih.gov This strategy involves the use of a directing group to position a transition metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.
For the synthesis of derivatives of this compound, a directing group can be installed on the indole nitrogen. This directing group can then guide a palladium or rhodium catalyst to activate the C7-H bond, allowing for the introduction of various functional groups through coupling with appropriate partners. nih.gov This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted indoles. For example, a pivaloyl group on the indole nitrogen can direct the arylation of the C4 position. acs.orgnih.gov While direct C7 functionalization can be challenging, strategies involving the reduction of the indole to an indoline, followed by directed C-H activation and subsequent re-aromatization, have proven successful. nih.gov
| Indole Substrate | Directing Group | Catalyst | Coupling Partner | Product |
| 1-(Pivaloyl)-1H-indole | Pivaloyl | Pd(OAc)₂ | Aryl iodide | 4-Aryl-1-(pivaloyl)-1H-indole |
| 1-(2-Pyridylsulfonyl)-1H-indole | 2-Pyridylsulfonyl | Rh(III) catalyst | Alkene | 7-Alkenyl-1-(2-pyridylsulfonyl)-1H-indole |
Biomimetic Approaches to Indole Core Synthesis
Biomimetic synthesis seeks to mimic nature's enzymatic strategies for constructing complex molecules. In the context of halogenated indoles, enzymes such as halogenases play a crucial role in the regioselective incorporation of halogen atoms. mdpi.comresearchgate.net Flavin-dependent halogenases, for instance, are known to halogenate tryptophan at various positions on the indole ring. mdpi.com
A chemoenzymatic approach could involve the enzymatic halogenation of a tryptophan derivative, followed by chemical modifications to yield this compound. pitt.edu This strategy offers the potential for high regioselectivity and enantioselectivity under mild reaction conditions. researchgate.net For example, tryptophan halogenases can be used for the specific halogenation of the indole nucleus. researchgate.net Furthermore, other enzymes like tryptophan synthase can be engineered to produce substituted indole derivatives. nih.gov While still an emerging field, biomimetic synthesis holds promise for the development of more sustainable and efficient routes to functionalized indoles. researchgate.net
| Enzyme | Substrate | Halogen Source | Product |
| Tryptophan 7-halogenase | Tryptophan | Bromide | 7-Bromotryptophan |
| Engineered Tryptophan Synthase | Indole | Serine | Tryptophan derivatives |
Synthesis from 7-Bromoindole and Related Precursors
The construction of this compound typically begins with the commercially available 7-bromoindole scaffold. The primary challenge lies in the selective introduction of a methyl group onto the C3 position of the indole ring, which is the most nucleophilic carbon.
Direct, regioselective methylation of the 7-bromoindole nucleus at the C3 position is a primary synthetic strategy. This transformation leverages the inherent reactivity of the indole ring. However, careful selection of reagents and conditions is necessary to prevent competing reactions, such as N-methylation or polysubstitution.
Advanced methods for C3-alkylation of indoles often employ transition-metal catalysis. Ruthenium-catalyzed C3-H activation, for example, allows for direct alkylation with reagents like allylic alcohols, providing a pathway to introduce carbon substituents at the desired position. mdpi.com Another highly selective and green approach involves biocatalysis. S-adenosyl methionine (SAM)-dependent methyl transferases have demonstrated the ability to perform stereo- and regioselective methylation at the C3 position of various indole substrates, offering a sophisticated enzymatic route to 3-methylindoles. researchgate.net
An alternative and highly reliable pathway to this compound involves a two-step sequence starting from 7-bromoindole. This method first introduces a functional group at the C3 position that can be subsequently reduced to a methyl group.
The first step is typically a Vilsmeier-Haack reaction, which is a standard method for the formylation of electron-rich aromatic compounds like indoles. researchgate.net Reacting 7-bromoindole with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) regioselectively installs a carboxaldehyde group at the C3 position, yielding the intermediate 7-Bromo-1H-indole-3-carbaldehyde. researchgate.netgoogle.com
The second step involves the reduction of this aldehyde functional group to a methyl group. Various chemical reductions can accomplish this, including classic methods like the Wolff-Kishner or Clemmensen reductions. However, for reasons of environmental compatibility and reaction mildness, catalytic hydrogenation or catalytic hydrogen transfer reactions are often preferred. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. This involves utilizing catalytic methods, maximizing atom economy, and minimizing waste.
Catalytic Hydrogen Transfer Reactions
Catalytic hydrogen transfer is a key green technology applicable to the synthesis of this compound, specifically in the reduction of the 7-Bromo-1H-indole-3-carbaldehyde intermediate. This method stands as an environmentally benign alternative to stoichiometric reducing agents. nih.gov
Heterogeneous catalytic hydrogenation, employing catalysts such as Platinum on carbon (Pt/C) in a suitable solvent like water, represents a truly green tool for this transformation. nih.gov The use of hydrogen gas as the reductant is highly advantageous as its only byproduct is water, in contrast to hydride reagents like NaBH₃CN which generate significant amounts of toxic waste, such as cyanides. nih.gov Modern approaches also utilize earth-abundant metal catalysts, such as iron, in hydrogen atom transfer processes, which further enhances the practicality and environmental friendliness of the synthesis. nih.govrsc.org
Table 1: Comparison of Reduction Methods for Indole-3-carbaldehyde
| Reduction Method | Reagents/Catalyst | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pt/C | High atom economy; generates no reagent-derived waste. | Requires specialized equipment for handling hydrogen gas. | nih.gov |
| Hydride Reagents | NaBH₃CN | Effective and well-established method. | Uses superstoichiometric reagents; generates toxic byproducts (e.g., cyanides). | nih.gov |
| Fe-Catalyzed Hydrogen Atom Transfer | Fe-catalyst, Silane (e.g., PhSiH₃) | Uses earth-abundant metal; mild reaction conditions. | Requires a stoichiometric hydrogen donor (silane). | nih.govresearchgate.net |
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comnih.gov Synthetic routes with high atom economy are inherently less wasteful.
When comparing potential syntheses for this compound, different routes exhibit vastly different atom economies.
Direct C-H Methylation: A theoretical direct methylation reaction where a methyl group is added to the C-H bond at the C3 position would represent an ideal, atom-economical process, as it is an addition reaction where all atoms of the reactants are incorporated into the product. nih.gov
Maximizing atom economy is a fundamental goal in green synthesis, as it directly correlates with waste reduction and improved resource efficiency. jk-sci.comskpharmteco.com
Novel Synthetic Pathways and Reaction Mechanism Elucidation
Research into indole synthesis continues to produce novel and more efficient methodologies. For a target like this compound, these advanced pathways could offer significant advantages over traditional methods.
Novel synthetic strategies that could be applied include:
Photocatalysis: Visible-light-driven reactions using photocatalysts can enable unique transformations, such as radical-based coupling reactions under mild conditions. acs.org
Understanding the reaction mechanism is key to optimizing and developing new pathways. For instance, in the iron-catalyzed Fukuyama-type indole synthesis, the proposed mechanism involves a metal-catalyzed hydrogen atom transfer (MHAT) process. nih.gov An Fe-hydride species initiates the reaction by transferring a hydrogen radical to an isonitrile substrate, generating a carbon-centered radical. nih.gov This radical then undergoes intramolecular cyclization and subsequent aromatization to form the indole ring, with the iron catalyst being regenerated in the catalytic cycle. nih.gov Elucidating such mechanisms allows chemists to rationally design more efficient and selective reactions.
Investigation of Transition Metal Catalysis for Indole Functionalization
The direct functionalization of C-H bonds on the indole nucleus, particularly on the less reactive benzene (B151609) ring (positions C4-C7), presents a significant challenge in organic synthesis due to the inherent reactivity of the pyrrole (B145914) ring's C2 and C3 positions. rsc.org Transition-metal-catalyzed C-H activation has emerged as a powerful strategy to overcome these challenges, offering high levels of regioselectivity and efficiency. rsc.orgrsc.org These methods provide an elegant synthetic tool for forming carbon-carbon and carbon-heteroatom bonds, enabling the diversification of indole structures. rsc.org
Research has led to the development of elegant methodologies to enable site-selective C–H functionalization on the benzenoid moiety at the C4–C7 positions. rsc.org A variety of transformations, including arylation, alkenylation, alkylation, and borylation, have been achieved using various transition-metal catalysts. rsc.orgacs.org
Strategies for C7-Functionalization:
A common and effective strategy involves the use of a directing group on the indole nitrogen (N1 position). This group coordinates to the metal center, positioning the catalyst in proximity to the C7-H bond and facilitating its selective activation.
Palladium Catalysis: Shi and co-workers developed a palladium-catalyzed C7-selective C-H arylation using a pyridine-based ligand. acs.org This approach utilizes a directing group to favor functionalization at the C7 position, with competing C3 arylation yielding only minor products. acs.org
Iridium Catalysis: A landmark example of C7 C-H functionalization was reported by Hartwig's group, which employed iridium-catalyzed borylation. acs.org This method uses a transient bulky silyl (B83357) group to direct the iridium catalyst to the C7 position, leading to the formation of a C7-borylated indole. This intermediate can then be used in subsequent cross-coupling reactions to introduce a variety of substituents. acs.org
Indoline Intermediate Pathway: An alternative route to C7-functionalized indoles involves a three-step sequence: reduction of the indole to an indoline, directed C-H functionalization at the C7 position of the indoline, and subsequent reoxidation back to the indole. acs.org This strategy has been widely explored for various functionalizations, including alkylation and arylation, using a range of metal systems. acs.org
These transition metal-catalyzed reactions represent a significant advancement in indole chemistry, providing access to previously hard-to-reach isomers and enabling the late-stage modification of complex molecules. rsc.org
Table 1: Examples of Transition Metal-Catalyzed C7-Functionalization of Indoles
| Catalyst System | Directing Group | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Palladium (Pd) / Pyridine (B92270) Ligand | N-Directing Group | C-H Arylation | C7-Aryl Indole | acs.org |
| Iridium (Ir) | Transient Silyl Group | C-H Borylation | C7-Boryl Indole | acs.org |
| Various Metals (Pd, Rh, etc.) | N-Directing Group on Indoline | C-H Alkylation/Arylation | C7-Functionalized Indoline | acs.org |
Mechanistic Studies of Halogenation and Alkylation Reactions on Indoles
Understanding the underlying mechanisms of electrophilic substitution on the indole ring is crucial for predicting reactivity and controlling selectivity in synthetic applications.
Mechanism of Halogenation:
The halogenation of indoles, particularly bromination, is a classic example of electrophilic aromatic substitution. The indole nucleus is highly electron-rich, making it susceptible to attack by electrophiles even without a Lewis acid catalyst. youtube.com The reaction mechanism for the direct bromination of substituted indoles generally consists of two steps. researchgate.net
Formation of the Sigma Complex: The electrophile (e.g., Br₂) is attacked by the π-system of the indole ring. The C3 position is the most nucleophilic and kinetically favored site of attack. nih.gov This attack breaks the aromaticity of the pyrrole ring and forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma (σ) complex. nih.gov The positive charge in this intermediate can be delocalized over the C2 position and the nitrogen atom, which accounts for the high reactivity of the C3 position. youtube.com
Deprotonation and Rearomatization: A base present in the reaction mixture removes the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the indole ring to yield the 3-bromoindole product. researchgate.netnih.gov
This electrophilic substitution mechanism is foundational to understanding why direct bromination of an unsubstituted indole preferentially occurs at the C3 position. nih.gov For substrates like 3-methylindole (B30407), the C3 position is blocked, forcing electrophilic attack to occur at other positions, typically C2 or on the benzene ring, depending on the reaction conditions and directing effects.
Mechanism of Alkylation:
The alkylation of indoles, often achieved through Friedel-Crafts type reactions, is another key method for C-C bond formation. researchgate.net The classical Friedel-Crafts alkylation involves an electrophilic attack on the aromatic ring by a carbocation. byjus.com
The mechanism proceeds through several steps: byjus.commt.com
Generation of the Electrophile: An alkyl halide reacts with a Lewis acid (e.g., AlCl₃, FeCl₃) to generate an electrophilic carbocation or a polarized carbocation-Lewis acid complex. byjus.commt.com
Nucleophilic Attack: The electron-rich indole ring acts as a nucleophile, attacking the carbocation. As with halogenation, the C3 position is the most common site of attack due to its higher nucleophilicity. nih.gov This step forms a resonance-stabilized cyclohexadienyl cation intermediate, temporarily disrupting the ring's aromaticity. byjus.com
Deprotonation: A proton is removed from the carbon that was attacked, typically by the Lewis acid-halide complex (e.g., AlCl₄⁻), which restores the aromaticity of the ring and regenerates the Lewis acid catalyst. byjus.commt.com
Modern variations of indole alkylation exist, including methods that utilize different electrophiles like trichloroacetimidates or are catalyzed by transition metals, which can offer milder conditions and different selectivity profiles. acs.orgnih.gov Mechanistic studies on these advanced methods often reveal more complex catalytic cycles involving steps like oxidative addition, migratory insertion, and reductive elimination. rsc.org
Chemical Reactivity and Derivatization of 7 Bromo 3 Methyl 1h Indole
Reactions at the Indole (B1671886) Nitrogen (N1-position)
The nitrogen atom of the indole ring is a key site for derivatization, influencing the compound's solubility, stability, and biological interactions. Reactions at this position primarily involve N-alkylation and N-acylation, as well as the strategic use of protecting groups to facilitate subsequent transformations at other positions of the indole nucleus.
N-Alkylation and N-Acylation Reactions
N-alkylation of the indole nitrogen is a fundamental transformation that introduces an alkyl or substituted alkyl group. This reaction is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by quenching with an electrophilic alkylating agent. Common bases employed include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), with the choice of solvent often being polar aprotic liquids like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For instance, the reaction of a 6-bromoindole (B116670) with methyl bromoacetate (B1195939) in the presence of NaH in DMF proceeds smoothly to yield the corresponding N-alkylated product. nih.gov Similarly, N-acylation introduces an acyl group, converting the indole into an N-acylindole, which can alter the electronic properties of the indole ring and serve as a precursor for further synthetic manipulations. This can be accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base. A chemoselective N-acylation of 3-methyl-1H-indole has been reported using thioesters as the acyl source in the presence of cesium carbonate at elevated temperatures. nih.gov
| Reactant (Indole) | Reagent | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 6-Bromo-1H-indole | Methyl bromoacetate | NaH | DMF | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | Not specified |
| 3-Methyl-1H-indole | S-methyl butanethioate | Cs2CO3 | Xylene | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62 |
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indole Derivatives.
Protecting Group Strategies for the Indole Nitrogen
In multi-step syntheses, the protection of the indole nitrogen is often crucial to prevent undesired side reactions during transformations at other positions of the molecule. The choice of a protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal.
A widely used protecting group for the indole nitrogen is the tert-butoxycarbonyl (Boc) group. organic-chemistry.org It is typically introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). The Boc group is valued for its stability under a variety of non-acidic conditions and can be readily removed with acids such as trifluoroacetic acid (TFA).
Another common protecting group is the tosyl (Ts) group, which is installed by treating the indole with tosyl chloride in the presence of a base. The tosyl group is robust and can be cleaved under reductive conditions or with strong bases. The use of protecting groups is essential in directing lithiation or in preventing interference during metal-catalyzed cross-coupling reactions at other positions of the indole ring.
Reactions at the Bromine-Substituted Position (C7-position)
The bromine atom at the C7-position of 7-Bromo-3-methyl-1H-indole is a versatile handle for introducing a wide range of substituents through various metal-catalyzed cross-coupling reactions. This position is also potentially susceptible to nucleophilic aromatic substitution under specific conditions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the bromo-substituent at the C7-position of the indole ring is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the C7-position and an aryl or vinyl group from a boronic acid or its ester derivative. organic-synthesis.comnih.govbeilstein-journals.org This reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base like sodium carbonate or potassium phosphate. These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. For instance, the Suzuki-Miyaura coupling of 7-bromo-4-sulfonamido-1H-indazoles with various aryl boronic acids proceeds in moderate to excellent yields. acs.org
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the C7-position and a terminal alkyne. acs.org This reaction is co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, typically an amine. The Sonogashira coupling is a powerful tool for the synthesis of arylethynyl indoles, which are important precursors for various heterocyclic compounds and materials. One-pot procedures for the synthesis of 2,3-disubstituted indoles from 2-bromoanilides often utilize an initial Sonogashira coupling step. acs.org
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the C7-position and a primary or secondary amine. organic-synthesis.comresearchgate.net This reaction employs a palladium catalyst with a specialized phosphine (B1218219) ligand, such as XPhos, and a strong base like sodium tert-butoxide. This methodology is widely used for the synthesis of N-aryl and N-heteroaryl indoles, which are prevalent motifs in pharmaceuticals.
| Reaction Type | Reactant (Indole) | Coupling Partner | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 7-Bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 7-(4-methoxyphenyl)-4-sulfonamido-1H-indazole |
| Sonogashira | 2-Bromo-N-trifluoroacetylanilide | Phenylacetylene | PdCl₂(PhCN)₂ / X-Phos | Cs₂CO₃ | DMF | 2-(Phenylethynyl)-N-trifluoroacetylanilide |
| Buchwald-Hartwig | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 4-(Morpholin-4-yl)-N,N-dimethylaniline |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAAr) on an unactivated aryl halide like this compound is generally challenging. These reactions typically require either strong activation by electron-withdrawing groups ortho or para to the leaving group, or very harsh reaction conditions with strong nucleophiles. The indole ring itself is electron-rich, which further disfavors nucleophilic attack. Consequently, there are limited reports of successful nucleophilic aromatic substitution at the C7-position of bromoindoles under standard conditions. The reaction generally proceeds via an addition-elimination mechanism, which involves the formation of a Meisenheimer complex. researchgate.net For a bromo-indole, this would necessitate a highly reactive nucleophile and conditions that can overcome the high activation energy barrier.
Reactions at the Methyl-Substituted Position (C3-position)
The methyl group at the C3-position of the indole ring is generally less reactive than the N-H and C-Br bonds. However, under specific conditions, it can undergo functionalization. The C3 position of indole is the most nucleophilic site, and electrophilic substitution reactions readily occur there. In the case of 3-methylindole (B30407), this inherent reactivity of the C3 position is already satisfied.
Reactions involving the C3-methyl group would typically require radical conditions or oxidation to a more reactive functional group. For instance, oxidation of the methyl group could lead to the formation of a 3-formylindole or a 3-carboxylic acid derivative. These transformations would likely require strong oxidizing agents. Halogenation of the methyl group, for example with N-bromosuccinimide (NBS) under radical initiation, could provide a 3-(bromomethyl)indole, which is a versatile intermediate for further nucleophilic substitution reactions. However, specific literature detailing such transformations on this compound is scarce. A study on the C3-functionalization of indoles demonstrated the alkylation at the C3-position of various substituted indoles, including 4-bromoindole, with α-heteroaryl-substituted methyl alcohols. chemrxiv.org This indicates the possibility of further substitution at the C3 position if a suitable electrophile is generated in situ.
Oxidation Reactions at the Methyl Group
The methyl group at the C3 position of the indole ring is susceptible to oxidation to form the corresponding aldehyde, 7-Bromo-1H-indole-3-carbaldehyde, a versatile intermediate in organic synthesis. Several oxidizing agents are commonly employed for this transformation in related 3-methylindoles, and these methods are applicable to this compound.
Common oxidizing agents for the conversion of 3-methylindoles to indole-3-carboxaldehydes include selenium dioxide (SeO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and ceric ammonium (B1175870) nitrate (B79036) (CAN). organic-chemistry.orgresearchgate.netorganic-chemistry.orgacs.org Selenium dioxide is a well-established reagent for the allylic oxidation of methyl groups on electron-rich aromatic systems. researchgate.netwikipedia.org The reaction typically involves heating the 3-methylindole with SeO₂ in a solvent like dioxane or acetic anhydride.
DDQ is another effective reagent for the oxidation of benzylic and allylic methyl groups. researchgate.netorganic-chemistry.orgacs.orgrsc.orgrsc.org The reaction is generally carried out under neutral conditions and is known for its selectivity. Ceric ammonium nitrate (CAN) is a powerful one-electron oxidant that can also effect the oxidation of 3-methylindoles to the corresponding aldehydes. organic-chemistry.orgorganic-chemistry.orgacs.orgsemanticscholar.orgacs.orgresearchgate.netnih.gov
The following table summarizes the typical conditions for the oxidation of 3-methylindoles, which can be adapted for this compound.
| Oxidizing Agent | Typical Reaction Conditions | Product | Reference |
| Selenium Dioxide (SeO₂) | Reflux in dioxane or acetic anhydride | 7-Bromo-1H-indole-3-carbaldehyde | researchgate.net |
| DDQ | Inert solvent (e.g., benzene (B151609), THF), room temperature or reflux | 7-Bromo-1H-indole-3-carbaldehyde | researchgate.netorganic-chemistry.org |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/water, room temperature | 7-Bromo-1H-indole-3-carbaldehyde | organic-chemistry.orgacs.org |
Further Functionalization of the Methyl Group
Beyond oxidation, the methyl group of this compound can be functionalized through other pathways, notably through free-radical bromination to introduce a handle for further synthetic manipulations.
A key reaction for the functionalization of the 3-methyl group is the reaction with N-bromosuccinimide (NBS) under radical conditions. This reaction leads to the formation of 3-bromomethyl-7-bromo-1H-indole. The regioselectivity of this reaction, favoring substitution on the methyl group over the indole ring, can be controlled by the reaction conditions and the nature of the substituent on the indole nitrogen. pcbiochemres.com For a free (NH) indole, radical bromination at the 3-methyl group is a known process.
The resulting 3-bromomethyl derivative is a versatile intermediate that can undergo nucleophilic substitution reactions with a variety of nucleophiles. organic-chemistry.org For example, it can be converted to 7-bromo-tryptophol by reaction with a hydroxide (B78521) equivalent, or to other derivatives by reaction with amines, thiols, or cyanides. This provides a route to a wide range of 3-substituted indole derivatives. The synthesis of tryptophols from related indole precursors has been well-documented. researchgate.netchemistrytalk.orglibretexts.org
Electrophilic Aromatic Substitution on the Indole Ring
The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic. wikipedia.org However, in this compound, the C3 position is blocked by the methyl group. Consequently, electrophilic aromatic substitution (SEAr) occurs on the benzene portion of the indole ring.
Regioselectivity Considerations in Substitution Reactions
The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is governed by the directing effects of the substituents present: the pyrrole (B145914) ring, the bromo group at C7, and the methyl group at C3 (indirectly). The indole nitrogen is a strong activating group, directing electrophiles to the ortho and para positions relative to the nitrogen's influence on the benzene ring, which are C4 and C6. The bromine atom at C7 is a deactivating but ortho-, para-directing group. semanticscholar.org The para position to the bromine is C4, and the ortho position is C6. Therefore, both the activating nature of the indole nucleus and the directing effect of the bromine substituent favor electrophilic attack at the C4 and C6 positions. The steric hindrance from the adjacent pyrrole ring might influence the relative rates of attack at these positions.
The Vilsmeier-Haack reaction is a classic example of electrophilic substitution on indoles, typically resulting in formylation at the C3 position. chemistrytalk.orglibretexts.orgnih.govresearchgate.netnih.govmdpi.com For 3-substituted indoles, this reaction can occur at other positions on the ring, and its application to this compound would be expected to follow the regioselectivity rules outlined above, likely leading to formylation at C4 or C6.
Bromination and Nitration Studies
Specific studies on the bromination and nitration of this compound are not extensively reported in the literature. However, based on the principles of electrophilic aromatic substitution on substituted indoles, the expected outcomes can be predicted.
Bromination: Further bromination of this compound would be an electrophilic aromatic substitution on the benzene ring. Given the directing effects of the indole nitrogen and the existing bromine at C7, the incoming electrophilic bromine would be directed to the C4 and C6 positions. The reaction would likely proceed using a mild brominating agent such as N-bromosuccinimide in a polar solvent to avoid radical side reactions on the methyl group.
Nitration: The nitration of indoles is a sensitive reaction due to the susceptibility of the indole ring to oxidation under strongly acidic conditions. researchgate.net Milder nitrating agents and conditions are often employed. For this compound, nitration is expected to occur at the C4 or C6 position. The choice of nitrating agent (e.g., nitric acid in acetic anhydride, or tetramethylammonium (B1211777) nitrate with trifluoroacetic anhydride) would be crucial to achieve regioselectivity and avoid degradation of the starting material. researchgate.netdatapdf.com
Cyclization and Annulation Reactions Involving this compound
The this compound scaffold can be utilized as a building block for the synthesis of more complex polycyclic systems. The bromine atom at the C7 position provides a handle for transition-metal-catalyzed cross-coupling reactions, which can be followed by intramolecular cyclization to form new rings.
Formation of Polycyclic Systems
One potential application of this compound in the synthesis of polycyclic systems is in the construction of carbazoles. researchgate.netbeilstein-journals.orgencyclopedia.pubnih.gov For instance, a palladium-catalyzed intramolecular C-H amination reaction of a suitably N-functionalized derivative of this compound could lead to the formation of a carbazole (B46965) ring system. researchgate.net
Another approach involves the functionalization of the C2 position, followed by a cyclization reaction. While electrophilic substitution at C2 is generally disfavored in 3-substituted indoles, metal-catalyzed C-H activation can provide a route to C2-functionalized intermediates. These intermediates can then undergo intramolecular cyclization to form fused polycyclic structures. datapdf.com
Synthesis of Fused Heterocycles
The construction of fused heterocyclic systems from this compound would likely proceed through multi-step sequences, leveraging the reactivity of the bromo-substituent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for introducing appendages at the C7-position that can subsequently participate in intramolecular ring closure.
A hypothetical pathway to a fused pyridine (B92270) ring, to form a carboline derivative, could be envisioned. This would begin with a Suzuki coupling of this compound with a suitable boronic acid derivative containing a latent aldehyde or a group that can be converted into one. Subsequent reaction of the C7-substituted indole with an amine source, followed by an intramolecular cyclization, such as a Pictet-Spengler-type reaction, could yield the desired fused heterocycle. The Pictet-Spengler reaction is a well-established method for synthesizing β-carbolines from tryptamine (B22526) derivatives.
Another potential strategy involves an intramolecular Heck reaction. This would necessitate the introduction of an olefin-containing side chain at a position that allows for a palladium-catalyzed intramolecular cyclization onto the indole ring. The success of such a reaction would be contingent on the regioselectivity of the cyclization, favoring the formation of a new ring fused to the indole core.
While specific examples utilizing this compound are not readily found, a patent describes the synthesis of 7-bromo-β-carboline compounds from a different starting material, highlighting the general interest in bromo-substituted carbolines as synthetic intermediates. The synthesis of various substituted β-carbolines has also been reported through methods like the Pictet-Spengler reaction followed by oxidation, demonstrating the feasibility of forming this fused system from appropriate indole precursors.
The synthesis of other fused systems, such as cyclopenta[g]indoles or pyrido[3,2-g]indoles, could also be contemplated through similar strategies involving the initial functionalization of the C7-bromo position followed by a ring-closing reaction. The formation of cyclopenta[b]indoles, for instance, has been achieved through metal-catalyzed approaches from different indole precursors.
It is important to note that the electronic and steric effects of the bromine atom at C7 and the methyl group at C3 would play a significant role in the reactivity of the indole nucleus and the feasibility and outcome of these proposed synthetic transformations.
Table of Potential Fused Heterocyclic Systems
| Fused Heterocycle Class | General Synthetic Strategy | Key Reactions |
| Carbolines | Introduction of a two-carbon unit at C7 or N1 followed by cyclization. | Suzuki Coupling, Pictet-Spengler Reaction |
| Pyridoindoles | Annulation of a pyridine ring onto the indole core. | Palladium-catalyzed cross-coupling, Intramolecular Cyclization |
| Cyclopentaindoles | Formation of a five-membered carbocyclic ring fused to the indole. | Intramolecular Heck Reaction, Nazarov Cyclization |
Computational Chemistry and Spectroscopic Characterization of 7 Bromo 3 Methyl 1h Indole
Computational Studies
Computational studies are instrumental in predicting the behavior and properties of molecules before extensive laboratory synthesis and analysis. These methods provide a microscopic view of electronic structure, conformational possibilities, and intermolecular forces.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netaustinpublishinggroup.com DFT calculations can accurately predict geometric parameters, vibrational frequencies, and various electronic properties. researchgate.netnih.gov For 7-Bromo-3-methyl-1H-indole, DFT calculations would be employed to optimize the molecular geometry, determining bond lengths and angles with high precision.
These calculations also yield insights into the molecule's reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. austinpublishinggroup.com Furthermore, DFT can be used to generate electrostatic potential (ESP) maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. Reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for various types of chemical attack. nih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the energy associated with each conformation. This process maps the potential energy landscape, identifying the most stable, low-energy conformers. chemrxiv.org For a molecule like this compound, which possesses a relatively rigid indole (B1671886) core, the conformational flexibility is primarily associated with the orientation of the 3-methyl group. While the rotational barrier for a methyl group is typically low, its preferred orientation can be influenced by subtle steric and electronic interactions with the adjacent N-H group and the 7-bromo substituent. Computational methods can model this rotation to identify the most stable arrangement and the energy barriers between different conformations.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the interactions of this compound with itself or with solvent molecules, MD can provide valuable information about its bulk properties. These simulations can elucidate how the molecule forms intermolecular interactions, such as hydrogen bonding via the N-H group or halogen bonding involving the bromine atom. Understanding these interactions is key to predicting properties like solubility, melting point, and crystal packing. Symmetry-adapted perturbation theory (SAPT) can be employed in conjunction with these studies to analyze the energy components of these intermolecular forces, revealing the contribution of electrostatic, exchange, induction, and dispersion forces. mdpi.com
Advanced Spectroscopic Analysis
Spectroscopic analysis provides the definitive experimental evidence required for structural confirmation and molecular formula determination. Techniques like NMR and mass spectrometry are indispensable tools in the characterization of organic compounds.
High-Resolution NMR Spectroscopy (1H, 13C, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. High-resolution 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
The 1H NMR spectrum of this compound shows distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. rsc.org The chemical shifts and coupling patterns are characteristic of the substituted indole ring. rsc.org The 13C NMR spectrum complements this data by providing the chemical shifts for each unique carbon atom in the molecule, including the two sp3-hybridized carbons of the methyl group and the pyrrole (B145914) ring, and the sp2-hybridized carbons of the fused benzene (B151609) ring. rsc.org
Detailed assignments from NMR analysis are presented below:
¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 8.06 | s (singlet) | N-H |
| 7.55 | d (doublet) | H-4 |
| 7.37 | d (doublet) | H-6 |
| 7.08 – 6.97 | m (multiplet) | H-2, H-5 |
| 2.35 | d (doublet) | CH₃ |
Source: The Royal Society of Chemistry rsc.org
¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 135.07 | C-7a |
| 129.64 | C-3a |
| 124.31 | C-6 |
| 122.33 | C-2 |
| 120.42 | C-4 |
| 118.23 | C-5 |
| 113.13 | C-3 |
| 104.75 | C-7 |
| 9.97 | CH₃ |
Source: The Royal Society of Chemistry rsc.org
While 1D NMR provides foundational data, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used for unambiguous assignment. COSY reveals proton-proton coupling networks, and HSQC correlates directly bonded proton and carbon atoms, confirming the precise structure of the molecule.
Mass Spectrometry (EI, ESI, HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental formula of a compound. Various ionization methods, such as Electron Ionization (EI) or Electrospray Ionization (ESI), can be used to generate ions from the sample for analysis. rsc.orgmdpi.com
For this compound, mass spectrometry would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in two peaks of similar intensity separated by two mass units, which is a clear indicator of a monobrominated compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, often to within a few parts per million. This precision allows for the confident determination of the unique elemental formula (C₉H₈BrN) by distinguishing it from other possible formulas with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. By analyzing the absorption spectrum, one can deduce the presence of characteristic groups such as N-H, C-H, C=C, and C-Br.
While specific experimental IR spectra for this compound are not widely available in peer-reviewed literature, the expected absorption bands can be predicted based on the known frequencies for its constituent functional groups. The indole ring system and its substituents would give rise to a unique spectral fingerprint.
Key expected vibrational frequencies for this compound include:
N-H Stretch: The N-H bond of the indole ring is expected to produce a moderate to sharp absorption band in the region of 3400-3300 cm⁻¹. This is a characteristic peak for secondary amines and indole derivatives.
Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic benzene and pyrrole rings typically appear at frequencies just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
Aliphatic C-H Stretch: The methyl group (CH₃) at the C3 position will exhibit symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ region.
C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring system are expected to cause several absorptions in the 1650-1450 cm⁻¹ range.
C-N Stretch: The stretching of the carbon-nitrogen bond within the pyrrole ring typically occurs in the 1350-1250 cm⁻¹ region.
C-Br Stretch: The carbon-bromine bond is expected to produce a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.
The following interactive table summarizes the predicted IR absorption bands for the identification of functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Indole N-H | Stretch | 3400 - 3300 | Medium, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Methyl C-H | Asymmetric/Symmetric Stretch | 2975 - 2850 | Medium to Weak |
| Aromatic C=C | Stretch | 1650 - 1450 | Medium to Strong |
| Indole C-N | Stretch | 1350 - 1250 | Medium |
| Aryl C-Br | Stretch | 600 - 500 | Strong |
Single Crystal X-ray Diffraction for Solid-State Structure
A comprehensive search of crystallographic databases reveals that the single-crystal X-ray structure of this compound has not been reported in the publicly available scientific literature. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
Had a single-crystal X-ray diffraction study been performed, it would yield a crystallographic information file (CIF) containing precise structural parameters. This data would be presented in a table similar to the hypothetical example below, allowing for a detailed analysis of its solid-state architecture. Such an analysis would confirm the planarity of the indole ring system and provide exact measurements for the C-Br, C-N, and C-C bond lengths and the torsion angles that define the molecule's shape.
Applications in Medicinal Chemistry and Drug Discovery
Role as a Core Scaffold in Bioactive Molecules
Indole (B1671886) Derivatives as Pharmaceutical Intermediates
The indole scaffold is a cornerstone in medicinal chemistry, and functionalized indoles like 7-Bromo-3-methyl-1H-indole serve as crucial pharmaceutical intermediates. These intermediates are chemical building blocks used in the synthesis of more complex active pharmaceutical ingredients (APIs). The bromine atom on the indole ring is particularly useful, as it can be readily modified through various chemical reactions, such as palladium-catalyzed cross-coupling reactions. a2bchem.com This allows for the efficient construction of diverse molecular structures, attaching different chemical groups to the core indole scaffold to modulate biological activity and enhance pharmacokinetic properties. a2bchem.com The strategic incorporation of this indole derivative into a molecule's design is a key step in developing compounds with potential therapeutic benefits in areas like cancer and inflammation. a2bchem.com
Exploration of Structure-Activity Relationships of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR studies involve systematically altering the molecule's structure and assessing the impact on its therapeutic effect.
Researchers investigate modifications at several key positions:
The Indole Nitrogen (N1): Attaching different substituents to the nitrogen atom of the indole ring can significantly alter the compound's properties.
The Methyl Group (C3): While the methyl group at the C3 position is a defining feature, modifications around this area can also be explored to refine the molecule's interaction with its biological target.
Through these targeted modifications, scientists can build a comprehensive understanding of the chemical requirements for optimal biological activity, guiding the design of more potent and selective drug candidates. academie-sciences.fr
Pharmacological and Biological Activities of Derivatives
Derivatives of the this compound scaffold have been investigated for a range of pharmacological activities, leading to the identification of promising compounds in several key areas of therapeutic research.
Anticancer Research and Potential as MCL-1 Inhibitors
Myeloid cell leukemia 1 (MCL-1) is a protein that helps cancer cells survive and resist treatment. nih.govresearchgate.net It is a member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which are crucial regulators of cell death. researchgate.netnih.gov In many types of cancer, MCL-1 is overexpressed, allowing tumor cells to evade the natural process of apoptosis (programmed cell death). nih.govnih.gov This makes MCL-1 an attractive target for cancer therapy. nih.govresearchgate.net
Scientists have discovered that indole-based compounds can act as potent inhibitors of MCL-1. nih.govresearchgate.net By binding to a specific groove on the MCL-1 protein, these inhibitors block its pro-survival function, making cancer cells more susceptible to apoptosis. The 7-bromo-indole scaffold has been utilized in the design of such inhibitors. For example, fragment-based screening and structure-based design have led to the development of indole carboxylic acid derivatives that bind to MCL-1 with high affinity. nih.gov
| Compound Class | Target | Therapeutic Area | Mechanism of Action |
|---|---|---|---|
| Indole-based Derivatives | MCL-1 | Oncology | Inhibits the anti-apoptotic function of MCL-1, promoting cancer cell death. nih.govnih.gov |
Modulation of Soluble Guanylate Cyclase (sGC) Activity
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. benthamscience.comtmc.edu When activated by NO, sGC produces cyclic guanosine (B1672433) monophosphate (cGMP), a secondary messenger that plays a key role in various physiological processes, including the relaxation of smooth muscle in blood vessels. tmc.edunih.gov In conditions like endothelial dysfunction, the production of NO is impaired, leading to reduced sGC activity and contributing to cardiovascular diseases. benthamscience.com
Compounds that can directly stimulate or activate sGC, independent of NO, represent a promising therapeutic strategy. nih.gov Research in this area has led to the development of sGC modulators. While specific derivatives of this compound are part of broader chemical exploration, the general class of indole-based structures has been investigated for its potential to influence enzymes within such signaling pathways. nih.gov These modulators can enhance the production of cGMP, helping to restore normal vascular function. nih.gov
Exploration in Cardiovascular and Metabolic Diseases
The modulation of the sGC pathway has direct implications for treating cardiovascular diseases. benthamscience.com By promoting vasodilation and controlling platelet aggregation, sGC stimulators and activators are effective in conditions like pulmonary hypertension and heart failure. benthamscience.comnih.gov The development of drugs that target sGC is a significant advancement in cardiovascular pharmacology. nih.gov
Furthermore, there is growing interest in the role of indole derivatives in metabolic diseases. For instance, certain indole-3-acetamide (B105759) derivatives have been synthesized and evaluated for their potential as antihyperglycemic agents by inhibiting the α-amylase enzyme, which is involved in carbohydrate digestion. nih.gov This suggests that indole-based scaffolds could be valuable in the development of treatments for conditions like diabetes.
| Therapeutic Area | Biological Target/Pathway | Potential Application | Relevant Research Findings |
|---|---|---|---|
| Cardiovascular Disease | Soluble Guanylate Cyclase (sGC) | Hypertension, Heart Failure | Modulators can increase cGMP levels, promoting vasodilation and improving blood flow. benthamscience.comnih.gov |
| Metabolic Disease | α-amylase | Diabetes | Indole-3-acetamide derivatives have shown potential to inhibit α-amylase, which may help control blood glucose levels. nih.gov |
Anti-inflammatory and Analgesic Properties
Indole derivatives are well-established as potent anti-inflammatory and analgesic agents, with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin being a classic example. bohrium.com Research into novel indole-based compounds continues to yield candidates with significant potential for managing inflammation and pain. nih.govnih.gov
The anti-inflammatory activity of indole derivatives is often attributed to their ability to inhibit key inflammatory mediators. For instance, studies on novel thiosemicarbazone derivatives based on a 7-methyl-1H-indole scaffold revealed potent inhibitory effects on lymphocyte proliferation, with some compounds showing significantly better results than the standard drug indomethacin. researchgate.net Similarly, hybrid molecules containing both indole and imidazolidine (B613845) moieties have demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models. nih.gov One such derivative, 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one, showed a marked reduction in abdominal writhing in an acetic acid-induced nociception test, indicating analgesic properties. nih.gov These findings suggest that the this compound scaffold could serve as a valuable starting point for developing new anti-inflammatory and analgesic drugs.
Table 1: Anti-inflammatory and Analgesic Activity of Selected Indole Derivatives
| Compound Name | Model/Assay | Finding | Reference |
|---|---|---|---|
| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Carrageenan-induced paw edema | Satisfactory anti-inflammatory activity at 50 mg/kg. | nih.govtandfonline.com |
| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52) | Acetic acid-induced nociception | 52.1% decrease in abdominal writhing. | nih.gov |
| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) | Acetic acid-induced nociception | 63.1% decrease in abdominal writhing. | nih.gov |
| N-(5-(1-methyl-indol-3-yl)-1,3,4-thiadiazol-2-yl) derivative (15c) | Carrageenan-induced paw edema | 49.4% inhibition of inflammation. | nih.govtandfonline.com |
| 7-methyl-1H-indole thiosemicarbazone derivative (LT87) | Lymphocyte proliferation assay | CC50 of 0.5 ± 0.07 µM. | researchgate.net |
Neuropharmacological Applications
The indole framework is integral to the structure of many endogenous neurochemicals, including serotonin (B10506), and is a key component of numerous drugs targeting the central nervous system (CNS). bohrium.comnih.gov Consequently, derivatives of this compound are of significant interest for their potential neuropharmacological applications, particularly in the context of neurodegenerative and psychiatric disorders.
Indole-based compounds have been investigated as ligands for various CNS receptors. For example, specific 3-substituted indole derivatives have been designed and evaluated for their binding affinity to GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, which are implicated in excitatory neurotransmission and neurotoxicity. nih.gov Furthermore, other indole derivatives have been studied as ligands for serotonin receptors 5-HT1A and 5-HT2A, which are established targets for drugs used to treat anxiety, depression, and schizophrenia. nih.gov The modulation of these receptors can influence mood, cognition, and memory. nih.gov
The potential for treating neurodegenerative diseases like Alzheimer's is another promising avenue. Research has focused on indole derivatives as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO), all of which are key targets in anti-neurodegenerative therapy. nih.gov The structural characteristics of this compound make it a plausible candidate for exploration in these neuropharmacological contexts.
Target Identification and Validation
Identifying the specific molecular targets of a compound is a critical step in drug discovery. For a scaffold like this compound, target identification and validation would rely on a combination of enzyme inhibition assays, receptor binding studies, and cellular profiling, drawing parallels from structurally related molecules.
Enzyme Inhibition and Receptor Binding Studies
The biological activity of indole derivatives is frequently linked to their ability to inhibit specific enzymes or bind to cell surface receptors. The bromine and methyl substitutions on the this compound ring are expected to modulate these interactions.
Enzyme Inhibition: Bromo-substituted indoles have demonstrated inhibitory activity against a range of enzymes. For instance, 5-bromoindole (B119039) derivatives have been synthesized and shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy. nih.gov 6-Bromoindole (B116670) derivatives have been developed as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in antibiotic resistance. nih.gov Additionally, various indole structures have been evaluated as inhibitors of monoamine oxidase (MAO-A and MAO-B), which are crucial enzymes in the metabolism of neurotransmitters. nih.govsemanticscholar.org
Receptor Binding: The affinity of indole compounds for various receptors has been extensively documented. Studies on 3-substituted indoles have quantified their binding affinity for NMDA receptors. nih.gov Other research has focused on the interaction of indole derivatives with serotonin receptors, with specific compounds showing high affinity for the 5-HT1A and 5-HT2A subtypes. nih.gov The binding affinity is typically determined through radioligand assays, which provide quantitative data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 2: Enzyme Inhibition and Receptor Binding Data for Selected Indole Analogs
| Compound Class/Derivative | Target | Assay Type | Key Finding (IC50 / Ki) | Reference |
|---|---|---|---|---|
| 2-bromo-indoloquinoline (Compound 25) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 415 nM | nih.gov |
| 7-methyl-indole thiosemicarbazone | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | High in silico binding affinity | researchgate.net |
| Indole derivative (14b) | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | IC50 = 8.65 µM | nih.gov |
| 5-bromoindole-2-carboxylic acid derivative (3a) | EGFR Tyrosine Kinase | Enzyme Inhibition | IC50 = 0.09 µM | nih.gov |
| 3-substituted-indole derivative (12) | GluN2B NMDA Receptor | Receptor Binding | Ki = 1.39 µM | nih.gov |
| Indole derivative (D2AAK5) | Serotonin 5-HT1A Receptor | Receptor Binding | High in silico binding affinity | nih.gov |
Cellular Assays and in vitro Biological Profiling
Following initial target binding or enzyme inhibition studies, cellular assays are employed to understand a compound's effect in a biological context. For a novel scaffold like this compound, a battery of in vitro assays would be necessary to profile its biological activity.
Based on studies of its analogs, relevant assays would include:
Antiproliferative/Cytotoxicity Assays: The MTT assay is commonly used to assess the effect of compounds on the viability and proliferation of cancer cell lines. This has been applied to 5-bromoindole derivatives against lung (A549), liver (HepG2), and breast (MCF-7) cancer cells. nih.govbeilstein-archives.org
Anti-inflammatory Assays: The ability to inhibit the production of inflammatory mediators can be measured in cell-based models. For example, assays measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines are common.
Reporter Gene Assays: To investigate effects on specific signaling pathways, reporter assays are valuable. For instance, an NF-κB reporter assay was used to demonstrate that 3-(2-bromoethyl)-indole inhibits this key inflammatory signaling pathway. researchgate.net
Cell Migration and Fusion Assays: For applications in cancer or virology, assays that measure the inhibition of cell migration (e.g., scratch wound assay) or cell-cell fusion are relevant. researchgate.netnih.gov
These in vitro profiling techniques provide crucial data on the mechanism of action and potential therapeutic applications of new chemical entities before they advance to more complex biological models. pharmaron.com
Drug Design and Optimization Strategies
The discovery of a promising "hit" or "lead" compound is the first step in a long process of optimization to improve its potency, selectivity, and pharmacokinetic properties.
Lead Optimization and Analog Synthesis
Lead optimization is an iterative process involving the synthesis of analogs and subsequent biological testing to build a structure-activity relationship (SAR). nih.gov For this compound, the 7-bromo and 3-methyl positions are key handles for chemical modification.
Lead Optimization: Studies on related scaffolds, such as 3,5-disubstituted-7-azaindoles, provide a roadmap for potential optimization strategies. In that series, it was found that methylation of the indole nitrogen led to a loss of activity, highlighting the importance of the N-H group as a hydrogen bond donor. nih.gov The positions of substituents were also found to be critical; removing a substituent from either the 3- or 5-position rendered the compounds inactive. nih.gov This demonstrates how subtle structural changes can have profound effects on biological activity. For this compound, optimization efforts could involve:
Varying the halogen at the 7-position (e.g., Cl, F) or replacing it with other groups to probe electronic and steric effects.
Modifying the 3-methyl group to larger alkyl or functionalized chains.
Introducing substituents at other positions on the indole ring to explore additional SAR.
Analog Synthesis: The synthesis of analogs of this compound can be achieved through established organic chemistry methodologies. The synthesis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile has been reported, demonstrating that the 7-bromo-indole core is amenable to further functionalization. researchgate.net Synthetic routes for various bromo- and methyl-substituted indoles often start from commercially available precursors like 4-bromo-2-methylaniline (B145978) or 6-bromoindole. nih.govgoogle.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing diverse substituents onto the indole core, enabling the creation of a library of analogs for biological screening. nih.govnih.gov
Prodrug Development and Delivery Systems
A thorough review of scientific databases and chemical literature yields no specific studies where this compound has been utilized as a parent compound for prodrug development. Prodrug strategies typically involve the chemical modification of a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties, a process that has not been documented for this specific molecule. ijarsct.co.indtu.dksciensage.info
Similarly, there is no available research on the incorporation of this compound into advanced drug delivery systems. Such systems, including nanoparticles, liposomes, or polymer-drug conjugates, are designed to enhance therapeutic efficacy by controlling the release and targeting of a drug. cas.orgnih.govnih.gov However, no evidence of this compound being formulated into these carriers has been reported in peer-reviewed literature.
Computational Drug Design (e.g., Molecular Docking, QSAR)
Computational methods are integral to modern drug discovery for predicting the interaction of molecules with biological targets and for modeling their activity profiles.
Molecular Docking: There are no published molecular docking studies specifically investigating this compound. While computational analyses have been performed on a wide range of substituted indole scaffolds to predict their binding affinity to various protein targets, this particular compound has not been the subject of such research. mdpi.comindexcopernicus.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their biological activity. nih.govcas.orgfrontiersin.org A search for QSAR studies focused on or including this compound reveals no available data. Consequently, there are no established mathematical models that describe the influence of its specific structural features (a bromine at position 7 and a methyl group at position 3) on any biological endpoint.
Research on this compound in Materials Science and Specialized Fields Remains Largely Unexplored
Despite the broad interest in indole derivatives across various scientific disciplines, dedicated research into the applications of the specific chemical compound this compound in materials science, catalysis, and analytical chemistry appears to be limited. A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the exploration of this particular molecule's potential in these advanced fields.
While the indole scaffold is a well-known privileged structure in medicinal chemistry and organic synthesis, the specific functionalization pattern of a bromine atom at the 7-position and a methyl group at the 3-position of the indole ring has not been extensively studied for the applications outlined below.
Applications in Materials Science and Other Fields
Analytical Chemistry Applications
Development of Detection Methods for Indole Derivatives
The detection and characterization of indole derivatives like this compound rely on a combination of chromatographic and spectroscopic techniques. These methods are essential for identifying reaction products, assessing purity, and elucidating molecular structures. Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) are utilized for the analysis of indole compounds. rsc.org For more complex derivatives, advanced methods including elemental analysis and various forms of mass spectrometry, like Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), are employed to confirm structural identity. mdpi.commdpi.com
Enzymatic halogenation processes also utilize sophisticated detection methods to monitor the formation of bromoindole derivatives. nih.gov In these applications, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common tool for analyzing the conversion of substrates into their monobrominated products. nih.gov Thin-layer chromatography (TLC) is another technique used for monitoring the progress of chemical reactions involving bromoindoles. mdpi.com
Chromatographic Separations and Spectroscopic Detection
Chromatographic techniques are indispensable for the separation and purification of this compound and related compounds from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method. For instance, preparative HPLC with a C18 column can be employed for the purification of indole derivatives. rsc.org Different HPLC methodologies, including isocratic and gradient elution, can be developed to assess the purity of these compounds, with detection often performed at specific UV wavelengths such as 254 nm and 280 nm. mdpi.com Semi-preparative HPLC has also been effectively used for isolating brominated indole products. nih.gov
Spectroscopic methods provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.
¹H NMR Spectroscopic Data
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.06 | s | 1H | |
| 7.55 | d | 7.9 | 1H |
| 7.37 | d | 7.6 | 1H |
| 7.08 – 6.97 | m | 2H | |
| 2.35 | d | 1.0 | 3H |
| Solvent: CDCl₃, Spectrometer Frequency: 500 MHz rsc.org |
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum helps in identifying the carbon framework of the molecule.
| Chemical Shift (δ) ppm |
| 135.07 |
| 129.64 |
| 124.31 |
| 122.33 |
| 120.42 |
| 118.23 |
| 113.13 |
| 104.75 |
| 9.97 |
| Solvent: CDCl₃, Spectrometer Frequency: 125 MHz rsc.org |
In addition to NMR, infrared (IR) spectroscopy is used to identify functional groups within the molecule. mdpi.com The combination of these chromatographic and spectroscopic techniques provides a comprehensive characterization of this compound and is crucial for its study and application in various scientific fields.
Future Directions and Emerging Research Avenues
Sustainable Synthesis and Green Chemistry Innovations
Traditional methods for synthesizing indole (B1671886) derivatives often involve harsh reaction conditions, hazardous reagents, and the use of metal catalysts, which can have significant environmental drawbacks. rsc.orgkoreabiomed.com Consequently, a primary focus of future research is the development of greener, more sustainable synthetic routes to 7-Bromo-3-methyl-1H-indole and its derivatives. researchgate.netresearchgate.net
Emerging strategies are centered on the principles of green chemistry, such as high atom economy, use of environmentally benign solvents, and avoidance of toxic catalysts. rsc.org Microwave-assisted organic synthesis, for instance, offers rapid, efficient, and environmentally friendly reaction conditions for producing indole scaffolds. researchgate.net Another promising eco-friendly approach involves the use of an iodine/DMSO catalytic system for the synthesis of 3-chalcogenyl-indoles, which is both solvent- and metal-free. researchgate.net For the crucial halogenation step, methods utilizing oxone-halide systems provide a green alternative to traditional hazardous halogenating agents by generating the reactive species in situ. acs.orgresearchgate.net These innovations aim to reduce the ecological footprint of synthesis, making the production of valuable indole compounds more economical and sustainable. rsc.orgkoreabiomed.com
| Green Synthesis Technique | Key Reagents/Catalysts | Solvent System | Primary Advantage |
| Microwave-Assisted Synthesis | Varies (e.g., PPA) | Often solvent-free or benign solvents (e.g., ethanol) | Rapid reaction times, increased yields, energy efficiency. researchgate.net |
| Oxone-Halide Halogenation | Oxone, Halide salts (e.g., KBr) | Aqueous or green solvents | Avoids use of hazardous stoichiometric halogenating agents. acs.orgresearchgate.net |
| Iodine-Catalyzed Reactions | Molecular Iodine (I2), DMSO | Solvent-free | Metal-free, mild conditions, high efficiency. researchgate.net |
| Multicomponent Reactions (MCRs) | Simple precursors (anilines, etc.) | Benign solvents (e.g., ethanol) | High atom economy, convergent synthesis, mild conditions. rsc.orgrsc.org |
Exploration of Novel Biological Targets and Therapeutic Areas
The indole nucleus is a versatile pharmacophore capable of interacting with a wide array of biological receptors, leading to a broad spectrum of pharmacological activities. mdpi.com Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and anti-neurodegenerative agents. nih.govaip.orgmdpi.com Future research on this compound will likely focus on synthesizing novel derivatives and screening them against new and challenging biological targets.
Given its structure, this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic effects. lookchem.com The presence of the bromine atom at the 7-position allows for further chemical modifications through cross-coupling reactions, enabling the creation of diverse molecular libraries for drug discovery. bioengineer.org Research is expanding into targeting pathways involved in neurodegenerative diseases, multi-drug resistant bacterial infections, and various forms of cancer. nih.govaip.orgmdpi.com The indole scaffold's ability to inhibit tubulin polymerization, for example, is a well-established anticancer mechanism that continues to be explored with new derivatives. nih.gov
| Therapeutic Area | Potential Molecular Target(s) | Rationale for Indole Scaffold |
| Oncology | Tubulin, Protein Kinases, DNA | Indole derivatives can inhibit cell division and signaling pathways crucial for cancer progression. nih.govaip.org |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Cholinesterases | The indole structure is present in key neurotransmitters and can interact with enzymes involved in neurological decline. mdpi.com |
| Infectious Diseases | Bacterial cell membranes, Biofilm formation | Indole-based compounds can disrupt bacterial integrity and communication, offering avenues against resistant strains. nih.gov |
| Anti-inflammatory | G-protein coupled receptors (GPCRs) | Certain indole derivatives have shown agonistic activity at receptors involved in modulating inflammation. beilstein-journals.org |
Integration of AI and Machine Learning in Drug Discovery and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including those based on the this compound scaffold. nih.govmednexus.orgijettjournal.org These computational tools can dramatically accelerate research by predicting chemical properties, optimizing synthetic reactions, and identifying potential drug candidates from vast virtual libraries. nih.govijirt.org
In the realm of synthesis, ML algorithms can predict the outcomes of reactions, including yield and selectivity, by learning from large datasets of experimental results. francis-press.comnih.gov This can guide chemists in selecting the optimal conditions, catalysts, and reagents, thereby reducing the time and resources spent on trial-and-error experimentation. beilstein-journals.org For drug discovery, AI models can perform virtual screening of millions of compounds to identify molecules that are likely to bind to a specific biological target. openmedicinalchemistryjournal.comnih.gov Furthermore, de novo drug design utilizes generative AI models to create entirely new molecular structures with desired pharmacological properties, opening up new possibilities for designing potent and selective therapeutics based on the this compound framework. mednexus.orgopenmedicinalchemistryjournal.com
Development of Advanced Characterization Techniques
Precise characterization is fundamental to understanding the structure, purity, and properties of this compound and its derivatives. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy are routinely used, future research will benefit from the application of more advanced and integrated analytical methods. acs.orgrsc.orgmdpi.com
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. mdpi.com Advanced 2D-NMR techniques help in the unambiguous assignment of proton and carbon signals, which is especially important for complex indole derivatives. youtube.com In addition to experimental methods, computational chemistry is playing an increasingly important role. tsijournals.com Time-dependent density functional theory (TD-DFT) calculations, for example, can predict the electronic and spectroscopic properties of molecules, providing insights that complement experimental data. tsijournals.com Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a compound in the solid state, offering precise information on bond lengths, angles, and intermolecular interactions. mdpi.comresearchgate.net
| Technique | Type of Information Provided | Relevance to this compound |
| ¹H and ¹³C NMR | Molecular structure, connectivity, and chemical environment of atoms. | Confirms the positions of the bromo and methyl substituents and the integrity of the indole ring. youtube.com |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Unambiguously determines the chemical formula. mdpi.com |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, and angles. | Provides definitive structural proof and insight into crystal packing. mdpi.comresearchgate.net |
| Computational (e.g., TD-DFT) | Theoretical spectroscopic properties, electronic structure (HOMO/LUMO). | Complements experimental spectra and helps understand molecular reactivity. tsijournals.com |
Clinical Translation of this compound-based Therapeutics
The ultimate goal for many compounds developed in medicinal chemistry is successful clinical translation into effective therapies. For derivatives of this compound, this journey is long and fraught with challenges, but it represents a significant future direction. The path from a promising preclinical "hit" compound to an approved drug involves extensive lead optimization, preclinical studies in animal models, and multiple phases of human clinical trials.
The indole scaffold is already present in several FDA-approved drugs, demonstrating its viability as a core component of therapeutic agents. aip.orgbioengineer.org However, each new derivative must be rigorously evaluated. Key challenges in clinical translation include optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion), ensuring a favorable safety profile with minimal off-target effects, and demonstrating clear efficacy in human subjects. Future research will need to focus on designing derivatives of this compound that not only exhibit high potency at their intended target but also possess the drug-like properties necessary to succeed in clinical trials. This will require a multidisciplinary approach, combining synthetic chemistry, pharmacology, toxicology, and clinical science.
Q & A
Q. Advanced
- Catalyst screening : Test CuI, Pd-based catalysts, or photoredox systems for coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility, while PEG-400 reduces side reactions .
- Temperature control : Maintain 60–90°C to balance reaction rate and decomposition .
Monitor progress via TLC (Rf = 0.3 in ethyl acetate:hexane) .
How does the bromine substituent influence the reactivity of this compound in medicinal chemistry?
Advanced
The bromine atom:
- Enables cross-coupling : Acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions .
- Modulates bioactivity : Enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Compare with non-brominated analogs (e.g., 3-methylindole) to assess electronic and steric effects .
What computational methods predict the biological activity of this compound derivatives?
Q. Advanced
- Docking studies : Use AutoDock or Schrödinger to model interactions with targets (e.g., Flt3 kinase ).
- QSAR models : Correlate substituent effects (e.g., bromine position) with activity data from analogs .
Validate predictions with in vitro assays (e.g., enzyme inhibition ).
What are the challenges in scaling up the synthesis of this compound?
Q. Advanced
- Low yields : Pilot-scale reactions may suffer from inefficient mixing or heat transfer. Optimize catalyst loading (e.g., 10 mol% CuI) and solvent volume .
- Purification bottlenecks : Replace flash chromatography with recrystallization or continuous flow systems .
- Safety : Handle bromine-containing intermediates in fume hoods due to toxicity .
How do researchers validate the purity of this compound for pharmacological studies?
Q. Basic
- Chromatography : HPLC (≥95% purity) with UV detection at 254 nm .
- Melting point : Compare experimental values (e.g., 122–126°C for analogs ) with literature.
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ = 385.0461 for brominated indoles ).
What are the storage and handling protocols for this compound?
Q. Basic
- Storage : Keep in amber vials at -20°C to prevent photodegradation .
- Handling : Use PPE (gloves, goggles) and work in a well-ventilated area due to acute toxicity (LD₅₀ = 350 mg/kg in rats ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
